molecular formula C12H11ClN2O B1629451 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine CAS No. 912569-64-3

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

Cat. No.: B1629451
CAS No.: 912569-64-3
M. Wt: 234.68 g/mol
InChI Key: IRGHRMVBHYHQTO-UHFFFAOYSA-N
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Description

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is an organic compound that features a pyrazine ring substituted with a chloromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)phenol with 6-methylpyrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as potassium carbonate and solvents like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    2-(3-(Bromomethyl)phenoxy)-6-methylpyrazine: Similar structure but with a bromine atom instead of chlorine.

    2-(3-(Chloromethyl)phenoxy)-5-methylpyrazine: Similar structure but with a methyl group at a different position on the pyrazine ring.

Uniqueness: 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-(chloromethyl)phenoxy]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGHRMVBHYHQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640389
Record name 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-64-3
Record name 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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